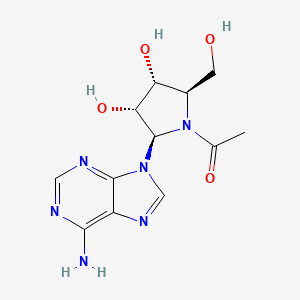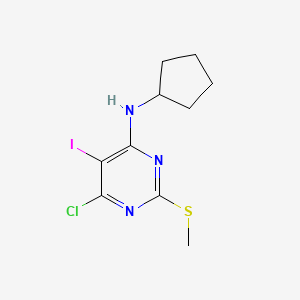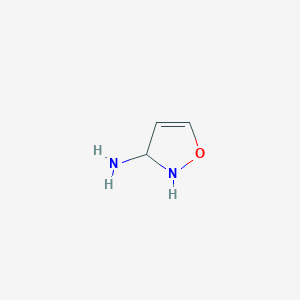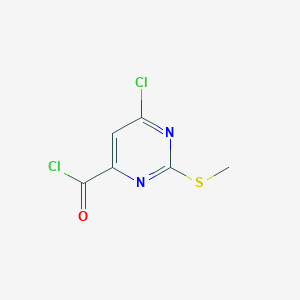![molecular formula C17H10N4O2 B12912998 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives, which are notable for their potential biological activities and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method is advantageous due to its mild reaction conditions, good atom economy, and eco-friendly characteristics. The key steps include:
Starting Materials: Easily available starting materials such as naphthoquinone and azides.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, without the need for metal catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalability of the metal-free cycloaddition reaction suggest potential for industrial application. The use of readily available starting materials and mild conditions aligns with industrial goals of cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphtho[2,3-d][1,2,3]triazole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions include various substituted naphtho[2,3-d][1,2,3]triazole derivatives, each with potential unique properties and applications.
科学的研究の応用
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
作用機序
The mechanism by which 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in cells.
ROS Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Molecular Interactions: The compound forms hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitory complexes.
類似化合物との比較
Similar Compounds
Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share structural similarities but differ in their biological activities and reactivity.
Triazole Derivatives: Other triazole-based compounds, such as 1,2,3-triazole, exhibit different chemical properties and applications.
Uniqueness
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its bifunctional nature, combining the properties of both naphthoquinone and triazole moieties. This dual functionality enhances its potential as a versatile compound in various scientific fields.
特性
分子式 |
C17H10N4O2 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC名 |
2-[(E)-benzylideneamino]benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C17H10N4O2/c22-16-12-8-4-5-9-13(12)17(23)15-14(16)19-21(20-15)18-10-11-6-2-1-3-7-11/h1-10H/b18-10+ |
InChIキー |
PIAFRFLNEYAEQW-VCHYOVAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/N2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C=NN2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)




![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)







